molecular formula C14H10F3N3OS B2400715 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893984-29-7

2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2400715
CAS No.: 893984-29-7
M. Wt: 325.31
InChI Key: NQSFQMFQKNQTCS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of trifluoromethylated compounds. These compounds are known for their unique chemical properties, which include high stability and lipophilicity. The presence of the trifluoromethyl group often enhances the biological activity of the compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Coupling with the Phenyl Ring: The final step involves coupling the imidazo[2,1-b]thiazole core with a phenyl ring substituted with the trifluoroacetamide group, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[2,1-b]thiazole ring or the trifluoroacetamide group.

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical properties and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular proteins. The imidazo[2,1-b]thiazole core may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-5-yl)phenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-4-yl)phenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The position of the trifluoroacetamide group and the imidazo[2,1-b]thiazole core can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS/c1-8-7-22-13-19-11(6-20(8)13)9-2-4-10(5-3-9)18-12(21)14(15,16)17/h2-7H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSFQMFQKNQTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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